BenchChemオンラインストアへようこそ!

Cefmenoxime

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacteria

Cefmenoxime offers a documented 2-fold MIC advantage over cefotaxime against Serratia marcescens and Citrobacter freundii. Its rapid elimination (t½=1.03h) and defined PK profile make it an ideal PK/PD model compound for time-dependent killing studies. Stable against TEM-1 and chromosomal cephalosporinases, it serves as a benchmark for beta-lactamase inhibitor screening. Essential for reproducible antimicrobial susceptibility panels and murine infection models (K. pneumoniae, P. mirabilis). Request a quote for ≥98% purity material.

Molecular Formula C16H17N9O5S3
Molecular Weight 511.6 g/mol
CAS No. 65085-01-0
Cat. No. B1668856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmenoxime
CAS65085-01-0
SynonymsAbbott 50192
Abbott-50192
Abbott50192
Cefmax
Cefmenoxime
Cefmenoxime Hydrochloride
Cefmenoxime Hydrochloride (2:1)
Hydrochloride, Cefmenoxime
SCE 1365
SCE-1365
SCE1365
Molecular FormulaC16H17N9O5S3
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1
InChIKeyHJJDBAOLQAWBMH-YCRCPZNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.46e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefmenoxime (CAS 65085-01-0) Procurement Guide: Technical Specifications and Core Identity for Antimicrobial Research Sourcing


Cefmenoxime (CAS 65085-01-0) is a semi-synthetic, parenteral, third-generation cephalosporin antibiotic within the beta-lactam class, characterized by an aminothiazolyl-methoxyiminoacetyl side chain at the 7-position and an N-methyltetrazolethiol group at the 3-position of the cephem nucleus [1][2]. Its molecular formula is C16H17N9O5S3, with a molecular weight of 511.56 g/mol. This structural configuration confers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, high intrinsic stability against a range of clinically relevant beta-lactamases, and a specific pharmacokinetic profile that dictates its dosing and application [3]. As a chemical entity, it is typically supplied as the hydrochloride salt (Cefmenoxime HCl) for enhanced water solubility in parenteral formulations .

Why Cefmenoxime (CAS 65085-01-0) Cannot Be Substituted with Other Third-Generation Cephalosporins


Within the third-generation cephalosporin class, compounds exhibit critical and quantifiable differences in antibacterial spectrum, particularly against problematic pathogens like Serratia, Citrobacter, and Morganella, as well as variations in pharmacokinetic parameters such as elimination half-life. Simply substituting cefmenoxime with another class member like cefotaxime or ceftizoxime without empirical evidence risks suboptimal antimicrobial coverage against specific target organisms [1]. For instance, cefmenoxime demonstrates a two-fold or greater potency advantage (measured by mean MIC) over its closest comparators against key Gram-negative bacilli, and its unique pharmacokinetic profile dictates a different dosing interval than longer-acting agents like ceftizoxime [2][3]. These distinctions, documented in head-to-head comparative studies, are not universal across the class and underscore that interchangeability is not scientifically justified. Sourcing the correct compound is essential to ensure experimental reproducibility and alignment with established in vitro and in vivo models.

Cefmenoxime (CAS 65085-01-0): A Quantitative Evidence Guide for Scientific Selection


Superior In Vitro Potency Against Key Enterobacteriaceae Pathogens (Mean MIC)

In a direct head-to-head in vitro comparison against 305 clinical isolates of Enterobacteriaceae, cefmenoxime demonstrated a statistically significant potency advantage over cefotaxime and moxalactam against specific problematic species. Cefmenoxime was the most active agent against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, exhibiting a mean Minimum Inhibitory Concentration (MIC) that was at least two-fold lower (i.e., twice as potent) than the comparators [1]. This indicates that a lower concentration of cefmenoxime is required to inhibit the growth of these organisms.

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacteria

Comparative Efficacy in Respiratory Tract Infections: A Double-Blind Clinical Trial

In a double-blind comparative clinical trial evaluating the treatment of bacterial pneumonia and lung abscess, cefmenoxime was directly compared to cefotiam (a second-generation cephalosporin). The overall clinical efficacy rate for cefmenoxime was 85.5% (59/69 patients), which was comparable to the 83.3% (55/66 patients) rate observed for cefotiam [1]. However, a notable differentiation was observed in the rate of 'excellent' outcomes: cefmenoxime achieved a 'marked improvement' rate of 36.2% (25/69 patients) compared to 28.8% (19/66 patients) for cefotiam [1]. The bacteriological eradication rate for cefmenoxime was 89.2% (33/37 patients), essentially equivalent to cefotiam's 88.2% (30/34 patients) [1].

Clinical Trial Respiratory Infection Cephalosporin Comparison

Pharmacokinetic Half-Life and Dosing Interval Implications

A crossover pharmacokinetic study in healthy volunteers using a 1-gram, 1-hour constant intravenous infusion directly compared the serum half-lives of three third-generation cephalosporins: cefmenoxime, cefotaxime, and ceftizoxime. Cefmenoxime exhibited a beta-phase elimination half-life of 1.03 hours, which is shorter than that of cefotaxime (1.19 hours) and substantially shorter than ceftizoxime (1.61 hours) [1]. Consequently, the duration of time that serum concentrations remained above the 80% MIC for susceptible strains (e.g., E. coli, Klebsiella spp.) was 7.0 hours for cefmenoxime, compared to 8.1 hours for cefotaxime and 12.0 hours for ceftizoxime [1].

Pharmacokinetics Half-Life Cephalosporin Dosing

Quantitative Potency Against Resistant Bacteria: In Vivo Murine Model

In vivo protective efficacy in a mouse model of systemic infection underscores the translational potential of cefmenoxime's in vitro potency. When mice were challenged with a wide variety of Gram-positive and Gram-negative bacteria, cefmenoxime demonstrated therapeutic activity. Specifically, against a respiratory tract infection model caused by Klebsiella pneumoniae and a urinary tract infection model caused by Proteus mirabilis, cefmenoxime showed good therapeutic outcomes, indicating its in vivo activity is consistent with its high in vitro potency [1]. Furthermore, its in vitro activity against key pathogens like S. pyogenes, H. influenzae, and Enterobacteriaceae (including indole-positive Proteus, S. marcescens, E. cloacae, and C. freundii) was quantified as 10 to 1,000 times greater than that of several other cephalosporins, establishing a clear hierarchy of potency [1].

In Vivo Efficacy Murine Infection Model Broad-Spectrum Activity

Strategic Application Scenarios for Cefmenoxime (CAS 65085-01-0) in Research and Development


In Vitro Susceptibility Testing of Multi-Drug Resistant Gram-Negative Rods

Based on evidence that cefmenoxime exhibits a mean MIC at least two-fold lower than cefotaxime and moxalactam against key pathogens like Serratia marcescens and Citrobacter freundii, its use is scientifically warranted in antimicrobial susceptibility panels for these challenging organisms [1]. Researchers can utilize cefmenoxime as a comparator agent to benchmark the activity of novel antimicrobials, ensuring that any claimed improvement in potency is measured against a highly active, well-characterized third-generation cephalosporin with a proven advantage in this specific niche.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Beta-Lactam Antibiotics

Cefmenoxime's well-defined pharmacokinetic parameters, including a beta-phase half-life of 1.03 hours and a time above MIC of 7.0 hours for susceptible strains following a 1g IV dose, make it an excellent candidate for use as a model drug in PK/PD studies [2]. Its rapid elimination profile allows for clear demonstration of time-dependent killing principles. Investigators can use these established parameters to validate new PK models, test novel dosing strategies (e.g., extended or continuous infusions), and correlate drug exposure with bacterial killing in both hollow-fiber infection models and animal studies.

In Vivo Murine Model Development for Enterobacteriaceae Infections

The potent in vivo activity of cefmenoxime, as demonstrated by its protective effects in murine models of Klebsiella pneumoniae respiratory tract infection and Proteus mirabilis urinary tract infection, provides a robust platform for preclinical research [3]. Scientists can utilize cefmenoxime as a positive control or standard-of-care comparator in these established infection models. Its use allows for the direct and quantitative comparison of the therapeutic efficacy of new chemical entities or novel formulations against a compound with validated in vivo performance against these specific Gram-negative pathogens.

Reference Standard in Beta-Lactamase Stability Assays

As documented, cefmenoxime demonstrates stability to common plasmid-mediated beta-lactamases (e.g., TEM-1) and most chromosomally mediated cephalosporinases [4]. This defined stability profile makes it a valuable reference compound in enzymatic assays designed to characterize novel beta-lactamase inhibitors or to assess the stability of new beta-lactam antibiotics. Its behavior, characterized by poor affinity for TEM-1 and high affinity for certain cephalosporinases, can serve as a benchmark for differentiating between various enzyme classes and for evaluating the inhibitory potency of new agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmenoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.